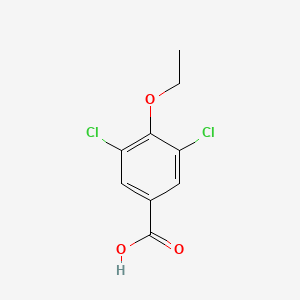

3,5-Dichloro-4-ethoxybenzoic acid

Description

Significance of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. ucl.ac.ukresearchgate.net Their utility stems from the reactivity of the carboxylic acid group and the potential for substitution on the benzene (B151609) ring, allowing for the creation of a diverse array of molecules with varied functionalities. nih.govias.ac.in These derivatives are pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govacs.org The carboxyl group can be readily converted into esters, amides, and acid halides, providing a gateway to a multitude of other functional groups and more complex molecular architectures. ucl.ac.uk Furthermore, the aromatic ring can undergo electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents that modulate the molecule's physical, chemical, and biological properties. ias.ac.in

Overview of Halogenated Benzoic Acid Analogs and their Research Relevance

The introduction of halogen atoms onto the benzoic acid scaffold gives rise to halogenated benzoic acid analogs, a subclass of compounds with significant research relevance. Halogenation can profoundly influence the electronic properties, lipophilicity, and metabolic stability of the parent molecule. nih.gov These changes can lead to enhanced biological activity, making them valuable intermediates in drug discovery and crop protection. For instance, chlorinated benzoic acids have been investigated for their herbicidal and plant growth-regulating properties. nih.gov The position and number of halogen atoms are crucial in determining the compound's specific characteristics and potential applications. nih.gov Research into these analogs often focuses on understanding structure-activity relationships, where systematic modifications of the halogen substitution pattern help in designing molecules with desired functionalities.

Historical Context of Academic Inquiry into Halogenated Benzoic Acids

The study of halogenated organic compounds, including benzoic acids, has a long history. Early investigations in the 20th century laid the groundwork for understanding the synthesis and reactivity of these molecules. orgsyn.org Initial industrial processes for producing benzoic acid sometimes resulted in chlorinated derivatives as byproducts, which spurred further investigation into their properties. ucl.ac.ukresearchgate.net Over the decades, academic research has evolved from basic synthesis and characterization to more specialized areas of application. For example, the discovery of the biological activities of certain halogenated benzoic acids led to their investigation as potential pharmaceuticals and agrochemicals. researchgate.net More recently, advanced analytical techniques have enabled a deeper understanding of their metabolic pathways and environmental fate. nih.gov

Scope and Objectives of Contemporary Research on 3,5-Dichloro-4-ethoxybenzoic Acid

Contemporary research on this compound and its close analogs is multifaceted. A primary objective is the development of efficient and selective synthetic routes. Given that the direct synthesis of this specific molecule is not widely documented, research often focuses on the synthesis of its precursors, such as 3,5-dichloro-4-hydroxybenzoic acid, followed by etherification. researchgate.net

Another key research area is the investigation of its potential biological activities. Drawing parallels from structurally similar compounds, researchers are exploring its efficacy as a plant growth regulator or herbicide. researchgate.net The specific substitution pattern of two chlorine atoms flanking an ethoxy group suggests unique electronic and steric properties that could lead to novel biological interactions.

Furthermore, detailed spectroscopic and crystallographic studies are crucial to fully characterize the molecule. acs.orgscienceopen.com Understanding its precise three-dimensional structure and how it forms intermolecular interactions, such as hydrogen bonding and stacking, is vital for predicting its behavior in different environments and for designing new materials. acs.org For instance, the study of self-association of substituted benzoic acids in solution provides insights into their crystallization behavior. acs.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₉H₈Cl₂O₃ | 235.06 | Target compound of interest. |

| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | A related dichlorinated benzoic acid. |

| 4-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17 | A non-halogenated analog. scienceopen.comrsc.org |

| 3,5-Dichloro-4-hydroxybenzoic acid | C₇H₄Cl₂O₃ | 207.01 | A key precursor for synthesis. ias.ac.in |

| 3,5-Dichloro-4-methoxybenzoic acid | C₈H₆Cl₂O₃ | 221.04 | A closely related methoxy (B1213986) analog. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYGOCJUQOJEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 4 Ethoxybenzoic Acid and Its Precursors

Established Synthetic Routes to 3,5-Dichloro-4-ethoxybenzoic Acid

The primary route to this compound involves the hydrolysis of its corresponding ester, methyl 4-ethoxy-3,5-dichlorobenzoate. Additionally, a conceptual pathway from benzonitrile (B105546) precursors presents a viable alternative for its synthesis.

Ester Hydrolysis Protocols for Methyl 4-Ethoxy-3,5-dichlorobenzoate

The hydrolysis of the methyl ester, methyl 4-ethoxy-3,5-dichlorobenzoate, is a common and effective method for the preparation of this compound. This reaction is typically carried out under basic conditions, followed by acidification.

Reaction Scheme:

The process generally involves heating the ester in a solution containing a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like a mixture of water and an alcohol. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried. The yield and purity of the final product are influenced by reaction conditions such as temperature, reaction time, and the concentration of the reactants.

Carboxylic Acid Functionalization from Benzonitrile Precursors (Conceptual)

A conceptual synthetic route to this compound involves the hydrolysis of a 3,5-dichloro-4-ethoxybenzonitrile (B7901680) precursor. This method is analogous to the synthesis of 3,5-dichlorobenzoic acid from 3,5-dichlorobenzonitrile. google.com The synthesis would first require the preparation of 3,5-dichloro-4-ethoxybenzonitrile, which could potentially be synthesized from 4-hydroxybenzonitrile (B152051) through ethoxylation followed by chlorination.

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. google.com

Acidic Hydrolysis: Heating the benzonitrile in the presence of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, would directly yield the carboxylic acid.

Basic Hydrolysis: Treatment of the benzonitrile with a strong base, like sodium hydroxide, would first produce the corresponding carboxylate salt. Subsequent acidification of the reaction mixture would then liberate the desired this compound. google.com

This conceptual pathway offers an alternative approach, particularly if the benzonitrile intermediate is readily accessible.

Synthesis of Key Intermediates and Analogues

The successful synthesis of this compound relies on the availability of its precursors and the ability to synthesize related analogues.

Preparation of Methyl 4-Ethoxy-3,5-dichlorobenzoate

The key intermediate, methyl 4-ethoxy-3,5-dichlorobenzoate, can be synthesized from the more readily available methyl 3,5-dichloro-4-hydroxybenzoate. The synthesis involves the etherification of the hydroxyl group.

A common method for this transformation is the Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a phenoxide, which then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate.

Reaction Parameters for a Similar Etherification:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Duration |

| 2-Hydroxy-4-methyl-benzoic acid | Ethyl bromide | Potassium Carbonate | Acetone | 150 °C (autoclave) | 30 hours |

This data is for a related reaction and illustrates the general conditions that could be adapted for the synthesis of methyl 4-ethoxy-3,5-dichlorobenzoate. google.com

An alternative approach involves the direct esterification and etherification of 3,5-dichloro-4-hydroxybenzoic acid.

Formation of 3,5-Dichloro-4-ethoxybenzoyl Chloride

For certain applications, the carboxylic acid may need to be converted to its more reactive acid chloride derivative, 3,5-dichloro-4-ethoxybenzoyl chloride. This transformation is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reaction is generally carried out in an inert solvent, and the excess chlorinating agent and byproducts are removed under reduced pressure to yield the crude acid chloride, which can often be used in subsequent reactions without further purification.

Synthesis of Related 3,5-Dichloro-4-alkoxybenzoic Acid Derivatives

The synthetic methodologies described can be extended to prepare a range of 3,5-dichloro-4-alkoxybenzoic acid derivatives. By varying the alkylating agent in the Williamson ether synthesis, different alkoxy groups can be introduced at the 4-position. For instance, using methyl iodide would yield 3,5-dichloro-4-methoxybenzoic acid, while using propyl bromide would result in 3,5-dichloro-4-propoxybenzoic acid.

The synthesis of these analogues generally follows the same principles of etherification of a 3,5-dichloro-4-hydroxybenzoate precursor, followed by hydrolysis of the ester to the corresponding carboxylic acid. derpharmachemica.com The synthesis of p-n-alkoxy benzoic acids from p-hydroxy benzoic acid using various alkyl halides in the presence of potassium hydroxide and methanol (B129727) serves as a general model for these transformations. derpharmachemica.com

Generation of Halogenated 4-Hydroxybenzoic Acid Precursors

The synthesis of this compound relies on the availability of halogenated precursors, primarily 3,5-dichloro-4-hydroxybenzoic acid. The introduction of halogen atoms, specifically chlorine, onto the 4-hydroxybenzoic acid backbone is a critical step.

The direct chlorination of 4-hydroxybenzoic acid is a common method for producing the dichlorinated precursor. This electrophilic aromatic substitution reaction typically involves reacting 4-hydroxybenzoic acid with a chlorinating agent. The hydroxyl group (-OH) is an activating, ortho-, para-directing group, while the carboxyl group (-COOH) is a deactivating, meta-directing group. The strong activating effect of the hydroxyl group directs the incoming chlorine atoms to the positions ortho to it, which are positions 3 and 5.

Various chlorinating agents can be employed for this transformation. The reaction conditions, including the solvent and temperature, are crucial for achieving high selectivity and yield of the desired 3,5-dichloro-4-hydroxybenzoic acid.

A study on the synthesis of compounds based on dihalogeno-4-hydroxy-benzoic acid esters details the use of 3,5-dichloro-4-hydroxybenzoic acid as a starting material. researchgate.net This underscores the importance of this precursor in the synthesis of more complex derivatives.

Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acid Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of halogenated benzoic acid derivatives to minimize environmental impact and enhance safety. wjpmr.com Traditional halogenation reactions often involve the use of hazardous reagents and solvents. Green chemistry approaches focus on several key areas:

Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids. google.com The use of safer halogenating agents that reduce the formation of toxic byproducts is also a key consideration. google.com

Catalysis: The use of catalysts can improve reaction efficiency, reduce energy consumption, and minimize waste generation. For instance, the development of reusable catalysts for halogenation reactions is an active area of research.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the formation of byproducts.

Renewable Feedstocks: Research is exploring the use of renewable resources to produce benzoic acid and its derivatives, moving away from petroleum-based starting materials. escholarship.orgessfeed.com For example, biotechnological methods using microbial fermentation are being investigated to produce benzoic acid from renewable feedstocks like sugars or plant biomass. essfeed.com

One study highlights a green, solvent-free method for the synthesis of benzilic acid, demonstrating the potential for environmentally friendly approaches in the broader context of carboxylic acid synthesis. wjpmr.com Another approach describes the synthesis of aromatic ketones and biphenyls using quartz sand as a green medium, replacing traditional solvents. acs.org

Industrial Scale Synthesis Considerations for Benzoic Acid Derivatives

The industrial production of benzoic acid derivatives involves several considerations to ensure efficiency, cost-effectiveness, and safety. wikipedia.org

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as toluene (B28343) for the commercial production of benzoic acid, are significant factors. wikipedia.orgresearchgate.net The first industrial process for benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, but this method often resulted in chlorinated derivatives. wikipedia.org

Process Optimization and Yield: Maximizing the yield of the desired product while minimizing the formation of byproducts is crucial for economic viability. researchgate.net This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration. For example, in the oxidation of toluene to benzoic acid, controlling the temperature and using catalysts like cobalt naphthenates can lead to high yields. wikipedia.orgresearchgate.net

Reaction Engineering and Equipment: The design of reactors and other process equipment is critical for safe and efficient large-scale production. This includes considerations for heat transfer, mixing, and material handling.

Purification and Quality Control: Industrial processes must include robust purification steps to ensure the final product meets the required quality standards. Recrystallization is a common method for purifying benzoic acid. wikipedia.org

Waste Management and Environmental Compliance: The disposal of byproducts and waste streams must comply with environmental regulations. The development of processes that minimize waste is a key consideration. researchgate.net The industrial production of benzoic acid from toluene can generate residues that require proper management. researchgate.net

Patents often describe processes that are suitable for industrial-scale production, detailing reaction conditions and potential yields. For example, a European patent describes a process for preparing benzoic acid derivatives that could be advantageous on an industrial scale. googleapis.com

The following table summarizes key data related to the compounds discussed:

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 3,5-Dichloro-4-hydroxybenzoic acid | 3336-41-2 | C₇H₄Cl₂O₃ | 260-265 chemsynthesis.com |

| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | 214-217 |

| 2-Chloro-4-hydroxybenzoic acid | 56363-84-9 | C₇H₅ClO₃ | Not specified |

| 3-Chloro-4-hydroxybenzoic acid | 3964-58-7 | C₇H₅ClO₃ | 171-173 sigmaaldrich.comlookchem.com |

| Benzoic acid | 65-85-0 | C₇H₆O₂ | 122.4 |

| Toluene | 108-88-3 | C₇H₈ | -95 |

| Benzotrichloride | 98-07-7 | C₇H₅Cl₃ | -5 |

| Cobalt naphthenates | 61789-51-3 | Not specified | Not specified |

Chemical Reactivity and Derivatization Strategies of 3,5 Dichloro 4 Ethoxybenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Amide Bond Formation via Coupling Reactions with Amines

The formation of an amide bond is a fundamental transformation of carboxylic acids, often employed to create compounds with significant biological activity. researchgate.net This reaction involves the coupling of the carboxylic acid with a primary or secondary amine. The direct reaction is typically inefficient and requires the activation of the carboxylic acid. umich.edu

Commonly, coupling reagents are used to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The general principle involves the reaction of the activated carboxylic acid with an amine to form the amide bond. researchgate.net A variety of coupling reagents can be employed, and the choice often depends on the specific substrates and desired reaction conditions.

Acyl Chloride Formation: A traditional method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netumich.edu The resulting acyl chloride readily reacts with an amine to yield the corresponding amide.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. umich.edu

Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often lead to high yields and minimal side reactions.

The steric hindrance from the two chlorine atoms adjacent to the ethoxy group and the electronic effects of the substituents can influence the rate and efficiency of the amide bond formation.

Esterification Reactions for Prodrug Development and Analogues

Esterification of the carboxylic acid moiety is a key strategy, particularly in the context of prodrug design. nih.gov Carboxylic acids often exhibit poor membrane permeability due to their polarity and hydrogen bonding potential. nih.gov Converting the carboxylic acid to an ester can mask these properties, increasing lipophilicity and enhancing oral absorption. nih.gov

The rationale behind this approach is to create a derivative that is inactive but can be metabolized back to the active carboxylic acid in the body. nih.gov An ideal ester prodrug should be chemically stable, have good aqueous solubility, be well-absorbed, and rapidly hydrolyze to the parent drug after absorption. nih.gov

Common methods for esterification include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, reacting 3,5-Dichloro-4-ethoxybenzoic acid with ethanol (B145695) would yield the corresponding ethyl ester.

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be reacted with an alkyl halide to form the ester.

Steglich Esterification: This method uses a carbodiimide, typically DCC, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol.

The synthesis of various ester analogues can also be a valuable tool for structure-activity relationship (SAR) studies, allowing researchers to probe the effects of different ester groups on biological activity.

Hydrazide Synthesis from the Carboxylic Acid Moiety

The conversion of the carboxylic acid group to a hydrazide is another important derivatization pathway. Hydrazides are versatile intermediates that can be further modified to create a wide range of heterocyclic compounds and other derivatives with potential biological activities. wisdomlib.orgmdpi.com

The synthesis of a hydrazide from a carboxylic acid is typically a two-step process: nih.gov

Esterification: The carboxylic acid is first converted to an ester, commonly a methyl or ethyl ester, as described in the previous section. wisdomlib.orgnih.gov

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) to form the corresponding hydrazide. wisdomlib.orgnih.gov

This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester. The resulting 3,5-dichloro-4-ethoxybenzoyl hydrazide can then serve as a building block for further synthesis. For example, it can be reacted with aldehydes or ketones to form hydrazones, which are a class of compounds known to exhibit a broad spectrum of biological activities. mdpi.com

Aromatic Ring Modifications and Reactions

The substituted benzene (B151609) ring of this compound also presents opportunities for chemical modification, although the reactivity is significantly influenced by the existing substituents.

Nucleophilic Substitution Reactions of Halogen Atoms

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution (SNAAr) under standard conditions. The presence of the electron-donating ethoxy group and the carboxylate group (if deprotonated) further deactivates the ring towards nucleophilic attack. However, under forcing conditions (high temperature and pressure) or with highly activated nucleophiles, substitution of the chlorine atoms may be possible.

It is important to note that the steric hindrance provided by the 3,5-dichloro groups can direct reactivity to other parts of a more complex molecule containing this moiety.

Reductive Pathways Leading to Atypical Cross-Linked Products

While specific research on reductive pathways leading to cross-linked products for this compound is not extensively documented in the provided search results, general principles of aromatic compound reduction can be considered. The reduction of the carboxylic acid group itself can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding benzyl (B1604629) alcohol.

Alkoxy Group Reactivity and Derivatization

The ethoxy group in this compound is an ether linkage, which is generally stable and unreactive towards many common reagents. libretexts.org This stability makes ethers suitable as solvents for various chemical reactions. However, under specific and often harsh conditions, such as in the presence of strong acids, this group can undergo cleavage. libretexts.orgwikipedia.org The reaction typically proceeds via a nucleophilic substitution mechanism (SN1 or SN2), where the ether oxygen is first protonated by a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) to form a good leaving group. masterorganicchemistry.comyoutube.com

For an aryl alkyl ether like this compound, the cleavage would occur at the ethyl-oxygen bond, as the bond between the sp²-hybridized aromatic carbon and the oxygen is significantly stronger and not susceptible to SN1 or SN2 reactions. youtube.com This reaction would yield 3,5-dichloro-4-hydroxybenzoic acid and an ethyl halide. The reaction with the ethoxy group is less common than reactions involving the carboxylic acid function, which readily forms esters, amides, or can be reduced.

O-Alkylation Reactions on Hydroxybenzoic Acid Intermediates

The synthesis of this compound is primarily achieved through the derivatization of its precursor, 3,5-dichloro-4-hydroxybenzoic acid. The key transformation is an O-alkylation, specifically an etherification of the phenolic hydroxyl group. This reaction is a classic example of the Williamson ether synthesis. gordon.edu

The general mechanism involves the deprotonation of the hydroxyl group on 3,5-dichloro-4-hydroxybenzoic acid by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethylating agent, such as ethyl iodide or ethyl bromide, in a nucleophilic substitution reaction to form the ether linkage. gordon.eduresearchgate.net The presence of two electron-withdrawing chlorine atoms ortho to the hydroxyl group increases its acidity compared to phenol, facilitating the initial deprotonation step.

While specific literature detailing the synthesis of this compound is not abundant, the methylation of the closely related methyl 3,5-dihalogeno-4-hydroxybenzoates using dimethylsulfate in the presence of an alkali is a documented analogous transformation. researchgate.net This suggests a similar ethylation reaction would proceed under comparable conditions.

| Hydroxy-Substrate | Base | Alkylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Methylphenol (p-cresol) | NaOH (30% aq.) | Chloroacetic acid | Water | 90-100°C, 30-40 min | 4-Methylphenoxyacetic acid | gordon.edu |

| 4-Hydroxybenzoic acid | Not specified | Benzyl chloride | Water (micellar) | Not specified | 4-Benzyloxy benzoic acid | researchgate.net |

| Methyl 3,5-dihalogeno-4-hydroxybenzoates | Caustic alkali | Dimethylsulfate | Not specified | Not specified | Methyl 4-methoxy-3,5-dihalogenobenzoates | researchgate.net |

Oxidative Transformations of Related Benzoic Acids

The aromatic ring of benzoic acid and its halogenated derivatives is generally resistant to oxidation due to the deactivating nature of the carboxyl group and halogen substituents. However, under forcing conditions, such as those employed in advanced oxidation processes (AOPs), these compounds can be degraded. wikipedia.org AOPs utilize highly reactive species, most notably the hydroxyl radical (•OH), to oxidize recalcitrant organic pollutants. wikipedia.orgacs.org

Studies on the degradation of various chlorobenzoic acids (CBAs) provide insight into the potential oxidative pathways for this compound. The degradation of CBAs can occur through several mechanisms, including:

Hydrolytic Dehalogenation: The initial step can be the replacement of a chlorine atom with a hydroxyl group. For instance, 4-chlorobenzoic acid (4-CBA) can be converted to 4-hydroxybenzoic acid. nih.govnih.gov

Dioxygenation: Enzymes or chemical oxidants can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of (chloro)catechols. researchgate.netresearchgate.net This hydroxylation destabilizes the ring, facilitating subsequent cleavage.

Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved, leading to the formation of aliphatic carboxylic acids, which are eventually mineralized to CO₂, water, and chloride ions. researchgate.net

For instance, the biodegradation of 3,5-dichlorobenzoic acid (3,5-DCBA) has been documented to occur through pathways involving chlorocatechol intermediates. researchgate.net Advanced oxidation processes using plasma have also been shown to effectively degrade 4-chlorobenzoic acid, highlighting the susceptibility of these compounds to strong oxidative attack. researchgate.netudg.edu The ethoxy group itself could also be a site of oxidative attack, potentially leading to dealkylation or oxidation of the ethyl chain, though ring-opening pathways are common for related compounds.

| Starting Compound | Process/Organism | Key Intermediates/Products | Reference |

|---|---|---|---|

| 4-Chlorobenzoic acid | Cupriavidus sp. SK-3 | 4-Hydroxybenzoic acid, Protocatechuic acid | nih.gov |

| 4-Chlorobenzoic acid | Arthrobacter sp. TM-1 | 4-Hydroxybenzoic acid, Protocatechuate | nih.gov |

| 3-Chlorobenzoic acid | Benzoate-1,2-dioxygenase | 3-Chlorocatechol, 4-Chlorocatechol | researchgate.net |

| Various Chlorobenzoic Acids | Advanced Oxidation Processes (AOPs) | Hydroxylated derivatives, ring-cleavage products, CO₂, Cl⁻ | acs.orgmdpi.com |

Spectroscopic and Advanced Analytical Characterization of 3,5 Dichloro 4 Ethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. For 3,5-Dichloro-4-ethoxybenzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and ethoxy group protons.

The aromatic protons, located on the benzene (B151609) ring, typically appear as a singlet in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the chlorine and carboxylic acid substituents. The ethoxy group gives rise to two sets of signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern (quartet and triplet) arises from the spin-spin coupling between the adjacent methylene and methyl groups.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~7.9 - 8.1 | Singlet | - |

| -OCH₂- | ~4.1 - 4.3 | Quartet | ~7.0 |

| -CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct signal.

The spectrum will show signals for the carboxylic acid carbon, the aromatic carbons, and the ethoxy group carbons. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position (lowest field) due to the strong deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons will appear in the region characteristic for benzene derivatives, with the carbon atoms directly bonded to the chlorine atoms and the ethoxy group showing distinct chemical shifts. The two carbons of the ethoxy group will also be clearly resolved.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165 - 170 |

| C-O (Aromatic) | ~155 - 160 |

| C-Cl (Aromatic) | ~128 - 132 |

| C-H (Aromatic) | ~130 - 135 |

| C-COOH (Aromatic) | ~125 - 130 |

| -OCH₂- | ~65 - 70 |

| -CH₃ | ~14 - 16 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Structural Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

The HSQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of which proton is bonded to which carbon. For this compound, this would show correlations between the aromatic protons and their corresponding aromatic carbons, as well as the methylene and methyl protons with their respective carbons in the ethoxy group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the this compound molecule with a high degree of accuracy. rsc.org This precise mass measurement allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a specific ratio, further confirming the presence and number of chlorine atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. rsc.org In ESI-MS, this compound is typically observed as the deprotonated molecule, [M-H]⁻, in negative ion mode. rsc.org This technique is highly sensitive and provides a clear determination of the molecular weight of the compound. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for separating and identifying volatile and semi-volatile organic compounds in a mixture. It is particularly valuable in studying the degradation pathways of chemical compounds under various conditions.

While specific degradation studies on this compound are not extensively documented in the reviewed literature, the application of GC-MS to related halogenated benzoic acids provides a clear framework for how such an analysis would proceed. For instance, studies on other chlorinated benzoic acids have successfully used GC-MS to identify and quantify degradation products. psu.edunih.gov Typically, the analytical process involves subjecting the parent compound to forced degradation conditions, such as exposure to high temperatures, UV light, or chemical reagents. nih.govnih.gov

In a typical workflow, the degradation sample, often after a derivatization step to increase volatility (e.g., methylation), is injected into the gas chromatograph. mdpi.comgcms.cz The components of the mixture are separated based on their boiling points and interaction with the capillary column's stationary phase. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. psu.edu

For halogenated benzoic acids, a primary degradation pathway observed is decarboxylation, where the carboxylic acid group is lost. nih.gov For example, studies on benzoic acid and its derivatives in high-temperature water showed that they undergo decarboxylation to form benzene and its corresponding substituted phenols. nih.gov Therefore, a potential degradation product of this compound under similar conditions could be 1,3-dichloro-2-ethoxybenzene.

The identification of such products is achieved by comparing the obtained mass spectra with established spectral libraries or by interpreting the fragmentation patterns. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) creates a characteristic isotopic pattern in the mass spectrum, which is a key indicator for identifying chlorinated compounds. nih.gov

A summary of potential degradation products for related benzoic acids identified via GC-MS is presented below.

| Parent Compound | Degradation Condition | Identified Product(s) | Reference |

| Benzoic Acid Derivatives | Subcritical Water (200-250°C) | Phenol, Aniline, Syringol, Benzene | nih.gov |

| Triclosan | Wastewater Treatment (UV/Chlorine) | 2,4-Dichlorophenol (2,4-DCP), 2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded as a spectrum.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The most indicative peaks are those corresponding to the carboxylic acid, the aromatic ring, the ether linkage, and the carbon-chlorine bonds. lumenlearning.comlibretexts.org

The carboxylic acid functional group gives rise to two very prominent absorptions:

A very broad O–H stretching band, typically appearing in the range of 3300–2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between carboxylic acid dimers. docbrown.inforesearchgate.net

A sharp and strong C=O (carbonyl) stretching band, which for aromatic carboxylic acids, is found between 1700 and 1680 cm⁻¹. docbrown.infolibretexts.org

The aromatic ring shows several characteristic peaks:

C–H stretching vibrations for the aromatic proton appear just above 3000 cm⁻¹. quora.com

C=C in-ring stretching vibrations occur in the 1600–1400 cm⁻¹ region. lumenlearning.comquora.com

The ethoxy group (–O–CH₂–CH₃) would be identified by:

C–H stretching vibrations of the alkyl chain (CH₂ and CH₃) just below 3000 cm⁻¹. lumenlearning.com

A C–O (ether) stretching band, which is typically found in the 1320-1210 cm⁻¹ range. lumenlearning.comdocbrown.info

Finally, the C–Cl bonds will have stretching vibrations that appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound, based on data from similar compounds. lumenlearning.comlibretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 3300–2500 | Broad, Strong |

| Aromatic Ring | C–H stretch | 3100–3000 | Medium |

| Alkyl (Ethoxy) | C–H stretch | 3000–2850 | Medium |

| Carboxylic Acid | C=O stretch | 1760–1690 | Strong |

| Aromatic Ring | C=C in-ring stretch | 1600–1400 | Medium to Weak |

| Carboxylic Acid | C–O stretch | 1320–1210 | Strong |

| Carbon-Halogen | C–Cl stretch | < 800 | Medium to Strong |

X-ray Diffraction Studies for Solid-State Structure Elucidation

While a specific single-crystal X-ray structure for this compound was not found in the surveyed literature, extensive research on related halogenated and substituted benzoic acids allows for a robust extrapolation of its likely solid-state characteristics. researchgate.netmdpi.com Single-crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal. mdpi.commdpi.com

Studies on compounds like 3,4-dichlorobenzoic acid and other halogenated benzoic acid derivatives reveal common structural motifs. researchgate.net For example, the carboxyl group's orientation relative to the aromatic ring is a key conformational feature. In one halogenated benzoic acid derivative, the carboxyl group was found to be tilted by 16.8° with respect to the plane of the aromatic ring. researchgate.net The crystal system and space group, which describe the symmetry of the crystal lattice, are also determined. Many substituted benzoic acids crystallize in monoclinic systems, such as the P2₁/n or P2₁/c space groups. researchgate.netmdpi.com

The table below presents crystallographic data for some related benzoic acid derivatives, illustrating the type of information obtained from single-crystal X-ray analysis.

| Compound | Crystal System | Space Group | Key Feature(s) | Reference |

| 2-(4-bromophenyl)-2-oxoethyl benzoate (B1203000) derivative | Monoclinic | P2₁/n | Not specified | researchgate.net |

| para-Aminobenzoic acid | Monoclinic | Not specified | Exhibits polymorphism (α and β forms) | researchgate.net |

| 3,4-Dichlorobenzoic acid chloride | Not specified | Not specified | Structure determined | researchgate.net |

| Fused Triazolo/Thiadiazole with Benzoic Acid Derivative | Monoclinic | P2₁/n | a=7.87Å, b=15.97Å, c=11.98Å, β=100.28° | mdpi.com |

| 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | Not specified | Not specified | H···Cl and O···H contacts studied | mdpi.com |

A crucial aspect of crystal structure analysis is the detailed examination of intermolecular interactions, which govern how molecules arrange themselves in the solid state. For carboxylic acids, the most significant of these is hydrogen bonding.

In the vast majority of benzoic acid derivatives, the molecules form centrosymmetric dimers in the crystal lattice. researchgate.netnih.gov This occurs through strong O–H···O hydrogen bonds between the carboxyl groups of two adjacent molecules, creating a characteristic ring motif. nih.govmdpi.com This dimerization is a dominant feature that dictates the local packing arrangement.

Beyond this primary hydrogen bond, other weaker interactions, such as C–H···O, C–H···π, and halogen bonds (e.g., C–Cl···O or C–Cl···π), play a role in stabilizing the extended three-dimensional crystal structure. researchgate.netnih.gov Halogen bonds, in particular, are recognized as important directional interactions that can influence molecular conformation and assembly. mdpi.comnih.gov The crystal packing of these dimers then forms layers or more complex networks, influenced by these weaker forces. For instance, in one twofold halogenated benzoic acid derivative, the carboxylic acid dimers are further connected by C–H···F contacts into undulating sheets. researchgate.net The analysis of these interactions is critical for understanding the material's physical properties and for the field of crystal engineering, where such knowledge is used to design new materials with specific structures. nih.gov

Computational and Theoretical Chemistry Investigations of 3,5 Dichloro 4 Ethoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine molecular geometry and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 3,5-Dichloro-4-ethoxybenzoic acid, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d,p), are used to determine its most stable three-dimensional conformation (optimized molecular structure). epstem.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations revealed deviations in bond angles from the ideal 120° of a regular hexagon, indicating electronic repulsion between the substituent groups and the benzene (B151609) ring. orientjchem.org

The electronic structure of this compound can also be elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. orientjchem.org A smaller energy gap suggests that the molecule is more reactive. These calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. orientjchem.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a significant role in predicting spectroscopic data, which is crucial for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govrsc.org These theoretical predictions, when compared with experimental data, can confirm the proposed molecular structure. epstem.net While DFT-based methods for predicting NMR shifts can be computationally intensive, recent advancements integrating machine learning and graph neural networks (GNNs) have shown promise in improving accuracy and efficiency. nih.govnih.govarxiv.org

The theoretical vibrational frequencies (IR and Raman) of this compound can also be calculated using DFT. epstem.net These calculated frequencies are often scaled to better match experimental values, aiding in the assignment of vibrational modes observed in the experimental spectra. epstem.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. These methods are instrumental in drug discovery and development. nih.govnih.gov

Ligand-Based Virtual Screening Approaches for Biological Target Identification

Ligand-based virtual screening (LBVS) is a computational strategy used to identify new molecules with potential biological activity based on the structures of known active compounds. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The process involves creating a pharmacophore model from a set of known active ligands, which captures the essential steric and electronic features required for biological activity. This model is then used to screen large databases of chemical compounds to find new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Machine learning algorithms are increasingly being employed in this process to improve the accuracy of target prediction and reduce the number of false positives. nih.govsemanticscholar.org

Prediction of Binding Modes and Affinities with Receptor Proteins

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is used to understand the interactions between the ligand and the active site of the protein, including hydrogen bonds and hydrophobic interactions. plos.org Docking simulations can provide insights into the binding mode of this compound with various potential protein targets.

Following docking, the binding affinity, which quantifies the strength of the interaction, can be estimated using scoring functions. nih.gov More rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations can be employed to refine the binding free energy predictions. nih.gov These computational predictions are valuable for prioritizing compounds for further experimental testing. nih.gov For instance, in a study of novel oxadiazole derivatives, molecular docking was used to correlate the binding mode with the observed biological activity. nih.gov

In Silico Analysis of Molecular Descriptors Relevant to Biological Activity and Transport (e.g., XLogP)

In silico methods are widely used to predict the pharmacokinetic properties of a molecule, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule.

One of the most important descriptors is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound. XLogP is a commonly used computational method to predict logP. nih.gov Lipophilicity is a key factor influencing a drug's absorption and distribution. For example, the related compound 3,5-dichloro-2-hydroxybenzoic acid has a predicted XLogP3 value of 2.9. nih.gov Other important descriptors include molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are often used in conjunction with rules like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. researchgate.net

Table of Predicted Molecular Properties for Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 3,5-Dichloro-4-hydroxybenzoic acid | C₇H₄Cl₂O₃ | 207.01 nist.gov | - |

| Propyl 3,5-dichloro-4-hydroxybenzoate | C₁₀H₁₀Cl₂O₃ | 249.09 nih.gov | 3.8 nih.gov |

| 3,5-Dichlorosalicylic acid | C₇H₄Cl₂O₃ | 207.01 nih.gov | 2.9 nih.gov |

| 4-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17 nih.gov | 2.4 nih.gov |

| 3,5-Dichloro-4-methoxybenzoic acid | C₈H₆Cl₂O₃ | ~247.08 ontosight.ai | - |

Predictive Studies of Physical Parameters for Advanced Characterization (e.g., Predicted Collision Cross Section)

In the realm of modern analytical and computational chemistry, the in silico prediction of physicochemical properties plays a pivotal role in the early stages of drug discovery and chemical characterization. thegoodscentscompany.comchemicalbook.com These predictive models offer a rapid and cost-effective means to estimate a molecule's behavior, guiding further experimental investigation. For a compound like this compound, computational tools can generate a wealth of data for its advanced characterization without the immediate need for empirical measurement.

Predictive models leverage a molecule's structure to estimate properties crucial for understanding its potential behavior. These properties include lipophilicity (LogP/LogD), solubility, and ionization constants (pKa), which are fundamental to a compound's pharmacokinetic profile. thegoodscentscompany.comchemicalbook.com By utilizing algorithms that analyze molecular descriptors, researchers can gain insights into a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. thegoodscentscompany.com

A particularly significant parameter in contemporary analytical science is the predicted Collision Cross Section (CCS). CCS is a measure of the size and shape of an ion in the gas phase, a critical identifier in ion mobility-mass spectrometry (IM-MS). This technique separates ions based not only on their mass-to-charge ratio but also on their mobility through a buffer gas, which is directly related to their CCS. pharmacompass.com The inclusion of CCS data significantly enhances the confidence of compound identification in complex mixtures, a common challenge in fields like metabolomics and the analysis of extractables and leachables from materials. ontosight.aichemsrc.com

The prediction of CCS values is increasingly accomplished through machine learning algorithms, such as support vector regression (SVR). These models are trained on large datasets of experimentally determined CCS values and a variety of molecular descriptors. chemsrc.com The resulting predictive tools can then estimate the CCS for novel or uncharacterized compounds with a high degree of accuracy, often with a median relative error of around 3%. For a molecule like this compound, a predicted CCS value would serve as a valuable data point for its unambiguous identification in IM-MS analyses.

Predicted Physicochemical Properties for 3,5-dichloro-4-methoxybenzoic acid (Analogue)

| Property | Predicted Value |

| Molecular Formula | C8H6Cl2O3 |

| Molecular Weight | 221.03 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 46.5 Ų |

| Boiling Point | 328.9°C at 760 mmHg |

| Melting Point | 199-200°C |

| LogP | 2.70020 |

| Density | 1.474g/cm³ |

This data is for the analogue compound 3,5-dichloro-4-methoxybenzoic acid and is intended to be illustrative of the types of computationally predicted parameters. Sources: pharmacompass.com

Biological and Biomedical Research Applications: Mechanistic Insights

Enzyme Inhibition Studies

General Investigation as Building Blocks for Enzyme Inhibitors

The 3,5-dichloro-4-ethoxy-substituted phenyl ring has proven to be a valuable structural motif, or building block, in the design of targeted enzyme modulators. Its utility is particularly highlighted in the development of selective agonists for the Retinoic Acid Receptor alpha (RARα), a nuclear hormone receptor and transcription factor.

In the quest for novel, potent, and selective RARα agonists, researchers aimed to create compounds with improved properties over existing retinoids. This led to the synthesis of a series of compounds where the 3,5-dichloro-4-ethoxy-phenyl moiety was incorporated as a key component. This specific substitution pattern on the phenyl ring was found to be important for achieving high potency and selectivity for the RARα receptor subtype. The investigation of various derivatives confirmed that the 3,4,5 tri-substituted (phenylcarboxamido) benzoic acid template, featuring the 3,5-dichloro-4-ethoxy group, represents a novel and effective class of retinoids.

Retinoic Acid Receptor (RAR) Modulation

Selective Retinoic Acid Receptor Alpha (RARα) Agonism and its Molecular Basis

The 3,5-dichloro-4-ethoxybenzoic acid structure is a core component of the potent and selective Retinoic Acid Receptor alpha (RARα) agonist, 4-(3,5-dichloro-4-ethoxybenzamido) benzoic acid. This compound emerged from efforts to identify novel RARα agonists with reduced lipophilicity compared to earlier generations of retinoids.

In transactivation assays, which measure the ability of a compound to activate a receptor, 4-(3,5-dichloro-4-ethoxybenzamido) benzoic acid demonstrated moderate RARα agonist potency and, crucially, good selectivity over the other RAR subtypes, RARβ and RARγ. Structure-activity relationship (SAR) studies revealed the importance of the specific substitution pattern on the phenyl ring. The presence of the two chlorine atoms at the 3 and 5 positions, combined with the ethoxy group at the 4 position, was critical for both potency at RARα and selectivity against the other subtypes. Removing the 4-ethoxy group, for instance, resulted in a compound that was less potent and less selective. This highlights the precise molecular interactions facilitated by the 3,5-dichloro-4-ethoxy motif within the ligand-binding domain of the RARα receptor.

| Compound | RARα Agonist Potency (EC50, nM) | Selectivity vs RARβ | Selectivity vs RARγ |

|---|---|---|---|

| 4-(3,5-dichloro-4-ethoxybenzamido) benzoic acid | Moderate | Good | Good |

Investigation of RARα Pathway Engagement in Neuronal Survival and Amyloid Processing Mechanisms

The engagement of the Retinoic Acid Receptor alpha (RARα) pathway by selective agonists has significant implications for neurodegenerative conditions like Alzheimer's disease. Research has shown that activating RARα signaling can counteract the pathological processes driven by amyloid-beta (Aβ), a peptide central to Alzheimer's pathology. nih.gov

Studies using RARα agonists have demonstrated multiple neuroprotective effects. nih.gov Firstly, RARα activation can modulate the processing of the amyloid precursor protein (APP). It promotes the non-amyloidogenic pathway by increasing the activity of α-secretase, which cleaves APP in a way that prevents the formation of Aβ. nih.gov This not only reduces the production of toxic Aβ but also generates a neuroprotective fragment. nih.gov Secondly, RARα signaling has been shown to be crucial for preventing Aβ-induced neuronal cell death in cortical cultures. nih.gov Furthermore, activation of the RARα pathway can enhance the clearance of Aβ from the brain. Given that derivatives of this compound are potent and selective RARα agonists, this line of research underscores their potential as tools to investigate and therapeutically target the amyloid cascade and neuronal death in Alzheimer's disease.

Antitubercular Activity Research on Benzoic Acid Derivatives

In the search for new treatments for tuberculosis, various benzoic acid derivatives have been investigated for their antimycobacterial activity. nih.govumich.eduresearchgate.netnih.gov This research is partly based on the hypothesis that the activity of weak acids against Mycobacterium tuberculosis could be related to their physicochemical properties, such as their acid dissociation constant (pKa). umich.eduresearchgate.net

To explore this, a library of benzoate (B1203000) derivatives was synthesized, which included compounds with a 3,5-dichloro substitution pattern on the benzoic acid core. umich.edunih.gov The goal was to modulate the pKa of the acids by introducing different electron-withdrawing groups. umich.eduresearchgate.netnih.gov These studies also explored esterified versions of the acids, which can act as prodrugs. nih.govumich.edunih.gov These esters are designed to be more lipophilic, potentially allowing for better diffusion across the mycobacterial cell membrane. nih.govumich.edunih.gov Once inside the bacterium, mycobacterial enzymes can hydrolyze the ester, releasing the active benzoic acid derivative. nih.govumich.eduresearchgate.netnih.gov While the results did not ultimately show a direct correlation between the pKa and the antitubercular activity, the research confirmed that mycobacterial enzymes could activate the benzoate esters and that some ester prodrugs exhibited higher activity than the corresponding free acids. umich.eduresearchgate.netnih.gov This body of work establishes that substituted benzoic acids, including the 3,5-dichloro variant, are a relevant scaffold for the development of novel antitubercular agents. umich.eduresearchgate.netnih.gov

| Research Area | Key Findings | Relevance of 3,5-Dichloro Substitution |

|---|---|---|

| Structure-Activity Relationship | Investigated the effect of electron-withdrawing groups on antimycobacterial activity. | The 3,5-dichloro pattern was one of the substitutions synthesized and tested to modulate the acid's pKa. umich.edunih.gov |

| Prodrug Strategy | Ester derivatives were created to improve cell penetration and were activated by mycobacterial enzymes. nih.govumich.edunih.gov | Esters of 3,5-dichlorobenzoic acid were included in the library of potential prodrugs. |

| Activity Hypothesis | Tested the hypothesis that antitubercular activity correlates with the pKa of the weak acid. umich.eduresearchgate.net | The 3,5-dichloro derivative contributed to the range of pKa values tested, although a direct correlation was not found. umich.eduresearchgate.netnih.gov |

Prodrug Activation Mechanisms by Mycobacterial Enzymes

The development of prodrugs, which are inactive compounds converted into their active therapeutic forms within the target organism, represents a promising strategy against Mycobacterium tuberculosis. This approach is particularly relevant due to the challenges associated with drug penetration through the complex mycobacterial cell wall. Research into benzoate esters as model prodrugs has shed light on their activation by mycobacterial enzymes. unil.ch

Mycobacterial homogenates have been shown to effectively hydrolyze a variety of benzoate esters, indicating the presence of proficient esterase enzymes. unil.ch This process involves the enzymatic cleavage of the ester bond, releasing the active carboxylic acid. The activation of an ester prodrug is dependent on the chemical nature of the ester group. Studies comparing the hydrolysis rates of different benzoate esters in mycobacterial homogenates versus mammalian plasma and liver have revealed key differences. For instance, mycobacterial esterases appear to be less hindered by bulky substituents in the alkoxy side chain compared to plasma or liver esterases. unil.ch This suggests that it is possible to design ester prodrugs that are selectively activated by mycobacterial enzymes while remaining relatively stable in the host, minimizing potential side effects. unil.ch

The efficiency of this activation is influenced by physicochemical properties. For mycobacterial esterases, the pKa of the leaving alcohol (the alcohol group released upon ester hydrolysis) is a significant descriptor for the rate of hydrolysis. unil.ch Lipophilicity also plays a role, particularly in achieving selective activation within mycobacteria compared to host tissues. unil.ch Specifically, esters with bulky groups like tert-butyl or longer linear chains such as hexyl in the alcohol moiety show resistance to hydrolysis by plasma and liver enzymes but are still processed by mycobacterial esterases. unil.ch This differential enzymatic activity is a cornerstone of the mycobacterial prodrug strategy.

Structure-Activity Relationship (SAR) Studies for Antimycobacterial Potency and Mode of Action

Structure-activity relationship (SAR) studies are crucial for optimizing the antimycobacterial potency of chemical compounds. For benzoic acid derivatives and related structures, specific structural features have been identified that correlate with their activity against mycobacteria.

Research on a series of 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-diones, which are derived from salicylanilides, demonstrated that antimycobacterial activity increases with greater hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring. nih.gov These findings suggest that for compounds targeting mycobacteria, lipophilicity aids in penetrating the lipid-rich mycobacterial cell envelope, and electronic effects can enhance interaction with the target site.

In the context of prodrugs, the specificity of mycobacterial enzymes is a critical factor in the SAR. Studies on para-aminosalicylic acid (PAS) analogs highlighted the high substrate specificity of the putative mycobacterial esterases. For example, while some ester prodrugs of PAS were effectively activated, the ethyl ester of 5-fluoro-PAS was found to be inactive, underscoring that subtle changes to the molecular structure can significantly impact enzymatic activation. nih.gov

For this compound, the structural components likely contribute to its potential antimycobacterial activity in several ways:

Dichlorination : The two chlorine atoms at positions 3 and 5 are electron-withdrawing groups, which, based on SAR studies of related compounds, may enhance biological activity. nih.gov

Ethoxy Group : The ethoxy group at position 4 increases the lipophilicity of the molecule, potentially facilitating its transport across the mycobacterial cell membrane.

Carboxylic Acid/Ester : The carboxylic acid is a common feature in many biologically active molecules. In a prodrug form (e.g., as a methyl or ethyl ester), it would rely on mycobacterial esterases for activation. The stability and activation rate would be influenced by the nature of the ester, as shown in studies with other benzoate esters. unil.chnih.gov

The following table summarizes the influence of structural modifications on the antimycobacterial activity of benzoic acid-related compounds.

| Structural Modification | Effect on Antimycobacterial Activity | Rationale |

| Increased Hydrophobicity | Increased Activity | Enhances penetration of the lipid-rich mycobacterial cell wall. nih.gov |

| Electron-Withdrawing Groups | Increased Activity | May enhance binding to the biological target. nih.gov |

| Ester Prodrug Modification | Variable Activity | Highly dependent on the substrate specificity of mycobacterial activating enzymes. nih.gov |

Other Investigated Biological Activities (Research-Level Perspectives)

Antimicrobial Properties Research

Beyond its potential as an antimycobacterial agent, derivatives of this compound have been investigated for broader antimicrobial properties. Research into related halogenated aromatic compounds provides insights into their potential mechanisms and spectrum of activity.

A study on the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, which is structurally similar to this compound, demonstrated significant antimicrobial activity against various plant-pathogenic bacteria and fungi. nih.gov This compound was shown to inhibit bacterial colonization and fungal conidial germination at low concentrations, suggesting that halogenated benzaldehyde (B42025) and benzoic acid derivatives could function as effective antimicrobial agents, potentially through vapor action. nih.gov

Furthermore, research on 4-ethoxybenzoic acid, which shares the core ethoxybenzoic acid structure but lacks the chlorine substituents, has shown that it can inhibit biofilm formation in Staphylococcus aureus. nih.gov This activity is particularly relevant as biofilms contribute significantly to antibiotic resistance. The study indicated that 4-ethoxybenzoic acid had minimal impact on the viability of the bacteria in their planktonic (free-swimming) state, suggesting a specific anti-biofilm or anti-pathogenic mechanism rather than general toxicity. nih.gov

The antimicrobial mechanisms of phenolic acids and their derivatives are often linked to their ability to increase the permeability of the bacterial cell membrane and bind to essential molecules like DNA. mdpi.com The presence of halogen atoms, such as chlorine, on the benzene (B151609) ring can further enhance this activity. For instance, 2,4-dichloro-5-sulfamoyl benzoic acid, extracted from a marine bacterium, has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The table below details the observed antimicrobial activities of compounds structurally related to this compound.

| Compound | Organism(s) | Observed Effect |

| 3,5-dichloro-4-methoxybenzaldehyde | Plant-pathogenic bacteria and fungi | Inhibition of bacterial colonization and fungal germination. nih.gov |

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Inhibition of biofilm formation and potentiation of vancomycin (B549263) sensitivity. nih.gov |

| 2,4-dichloro-5-sulfamoyl benzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity. researchgate.net |

Anti-inflammatory Properties Research

Benzoic acid and its derivatives are a well-established class of compounds with anti-inflammatory potential, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway. Quantum chemical studies on benzoic and salicylic (B10762653) acids have proposed a two-way charge transfer model to explain their binding to COX. nih.gov This model suggests that the electrostatic potential of the molecule plays a crucial role in its orientation and binding to the active site of the enzyme. nih.gov

While direct research on the anti-inflammatory properties of this compound is limited, its structure as a benzoic acid derivative suggests it could possess similar activities. The electronic properties conferred by the dichloro- and ethoxy-substituents would influence its interaction with biological targets like COX. The anti-inflammatory effects of various natural and synthetic compounds containing the benzoic acid scaffold have been noted in several studies. nih.gov

Plant Growth Regulation Studies of Related Derivatives

Derivatives of benzoic acid are widely utilized in agriculture as plant growth regulators. phytotechlab.com These compounds can act as synthetic auxins or anti-auxins, influencing processes such as cell elongation, root formation, and fruit development. google.com

Halogenated benzoic acid derivatives are particularly prominent in this field. For example, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a well-known herbicide that functions as a synthetic auxin. Another related compound, 2,3,5-Triiodobenzoic acid, is known to act as an auxin transport inhibitor. google.com Research has also pointed to 2,4-dichloro benzene ethoxyacetic acid as a plant growth regulator. google.com These examples highlight that modifications to the benzoic acid structure, including halogenation and the addition of ether linkages, are key to their biological activity in plants. A related compound, 3,5-diiodo-4-hydroxybenzoic acid, has been shown to promote root elongation in cress seedlings. nih.gov Given these precedents, this compound and its derivatives could also exhibit plant growth regulatory properties, though specific studies are required to define their precise effects.

Environmental Occurrence, Fate, and Biotransformation Studies of Halogenated Benzoic Acids

Natural Occurrence and Formation in Complex Organic Matter

Halogenated organic compounds can be formed naturally in the environment through various biotic and abiotic processes. The decomposition of complex organic matter, such as lignin (B12514952) in decaying plant material, can lead to the formation of various aromatic compounds. While direct evidence for 3,5-Dichloro-4-ethoxybenzoic acid is limited, studies have shown that other chlorinated and methoxylated benzoic acid derivatives can be formed during the degradation of plant matter and in soil. For instance, the fungal metabolite 3,5-dichloro-p-anisyl alcohol has been shown to undergo biotransformation in anaerobic environments, leading to the formation of 3,5-dichloro-4-hydroxybenzoic acid. nih.govelsevier.com This suggests that similar precursors in decaying plant material could potentially lead to the formation of this compound through related biochemical pathways.

Natural halogenation is a widespread process in many ecosystems, mediated by various organisms, including fungi and bacteria. These organisms can produce enzymes that incorporate halogen atoms into organic molecules. Fungi, in particular, are known to produce a variety of chlorinated aromatic metabolites. elsevier.com For example, the mushroom Porostereum spadiceum is known to produce the volatile compound 3,5-dichloro-4-methoxybenzaldehyde. nih.gov The biosynthesis of such compounds highlights the potential for natural pathways to generate chlorinated benzoic acid precursors. While the direct enzymatic synthesis of this compound has not been documented, the existence of these natural halogenation processes suggests a plausible mechanism for its formation in certain ecological niches.

Biotransformation Pathways and Microbial Degradation

The persistence of halogenated benzoic acids in the environment is largely determined by their susceptibility to microbial degradation. Research on related dichlorinated and methoxylated benzoic acids offers valuable insights into the potential biotransformation pathways for this compound.

The enzymatic breakdown of chlorinated aromatic compounds is a key process in their environmental detoxification. Microorganisms have evolved various enzymes, such as dioxygenases and monooxygenases, to cleave the aromatic ring and remove halogen substituents. For instance, the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid can be initiated by 2-halobenzoate-1,2-dioxygenase, leading to the formation of chlorocatechols. researchgate.net These intermediates are then further degraded through ring cleavage pathways. researchgate.net The degradation of diclofenac, a compound containing a dichlorophenyl moiety, involves hydroxylating mono- and dioxygenases, as well as ring-cleaving enzymes like catechol 1,2-dioxygenase. mdpi.com These enzymatic systems demonstrate the capacity of microorganisms to metabolize dichlorinated aromatic structures, which is relevant to the potential breakdown of this compound.

The table below summarizes the enzymatic degradation of related compounds.

Table 1: Enzymatic Degradation of Related Halogenated Aromatic Compounds| Compound | Key Enzymes Involved | Degradation Products |

|---|---|---|

| 2,4-Dichlorobenzoic Acid | 2-Halobenzoate-1,2-dioxygenase | 4-Chlorocatechol |

| 2,5-Dichlorobenzoic Acid | 2-Halobenzoate-1,2-dioxygenase | 4-Chlorocatechol |

| Diclofenac | Hydroxylating mono- and dioxygenases, Catechol 1,2-dioxygenase | Hydroxylated intermediates, Ring cleavage products |

Several bacterial species have been identified for their ability to degrade halogenated aromatic acids. Nocardia species, in particular, have been studied for their capacity to utilize chlorobenzoic acids as a carbon source. oup.comnih.govnih.gov For example, a Nocardia species isolated from agricultural soil was shown to degrade 4-chlorobenzoic acid by first converting it to 4-hydroxybenzoic acid, which is then further metabolized. oup.com While some halogenated analogues can inhibit the growth and enzymatic activity of Nocardia erythropolis, others can induce the benzoate-oxidation system. nih.gov The ability of these soil bacteria to transform chlorinated benzoic acids suggests they could play a role in the natural attenuation of compounds like this compound.

Research has shown that various microorganisms can degrade different isomers of chlorobenzoic acids through distinct pathways.

Table 2: Microbial Degradation of Chlorobenzoic Acids| Microorganism | Substrate | Key Transformation |

|---|---|---|

| Nocardia sp. | 4-Chlorobenzoic Acid | Dechlorination to 4-hydroxybenzoic acid |

| Arthrobacter sp. | 4-Chlorobenzoic Acid | Dechlorination to 4-hydroxybenzoic acid |

| Nocardia erythropolis | Halogenated benzoates | Induction of benzoate-oxidation system |

Advanced Oxidation Processes (AOPs) for Environmental Remediation (Applicability to Halogenated Benzoic Acids)

In cases where natural degradation is slow or incomplete, engineered systems employing Advanced Oxidation Processes (AOPs) can be used for the remediation of water contaminated with halogenated organic compounds. nih.govrsc.org AOPs are characterized by the generation of highly reactive hydroxyl radicals (HO•) that can non-selectively oxidize a wide range of recalcitrant organic pollutants. mdpi.comresearchgate.net

The applicability of AOPs to halogenated benzoic acids has been demonstrated in several studies. For example, the electrochemical reduction-oxidation of 2,4-dichlorobenzoic acid has been shown to be effective, achieving significant removal of the parent compound and total organic carbon. electrochemsci.org Various AOPs, such as Fenton (H₂O₂/Fe²⁺), photo-Fenton, and ozonation, have the potential to degrade these persistent compounds into less harmful substances. mdpi.com These technologies represent a promising approach for the treatment of industrial effluents and contaminated water sources containing halogenated benzoic acids. nih.gov

The table below outlines various AOPs and their applicability to halogenated compounds.

Table 3: Advanced Oxidation Processes for Halogenated Compound Remediation| AOP Technique | Principle | Applicability to Halogenated Compounds |

|---|---|---|

| Electrochemical Reduction-Oxidation | Cathodic dechlorination and anodic oxidation | Effective for 2,4-dichlorobenzoic acid removal |

| Fenton/Photo-Fenton | Generation of hydroxyl radicals from H₂O₂ and iron catalysts | Potential for degrading various halogenated organics |

| Ozonation | Oxidation by ozone, often enhanced with UV or H₂O₂ | Can oxidize a wide range of organic pollutants |

| Photocatalysis (e.g., TiO₂) | Generation of reactive oxygen species upon UV irradiation | Demonstrated for various organic contaminants |

Advanced Materials Science Applications of Benzoic Acid Derivatives

Building Blocks for Polymer Synthesis (e.g., Poly(4-hydroxybenzoate)s Analogs)